2-(4-Nitro-phenyl)-3-phenyl-acrylic acid
Description
2-(4-Nitro-phenyl)-3-phenyl-acrylic acid is a nitro-substituted acrylic acid derivative characterized by a phenyl group at the β-position and a 4-nitrophenyl group at the α-position of the acrylic acid backbone. The nitro group at the para position confers strong electron-withdrawing effects, enhancing the compound’s acidity and reactivity.
Properties
CAS No. |
20432-24-0 |
|---|---|
Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11NO4/c17-15(18)14(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(19)20/h1-10H,(H,17,18)/b14-10+ |
InChI Key |
JXVPBSPAIXEUPB-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-phenyl)-3-phenyl-acrylic acid typically involves the condensation of 4-nitrobenzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and subsequent oxidation to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and an oxidizing agent such as potassium permanganate.
Industrial Production Methods
Industrial production of 2-(4-Nitro-phenyl)-3-phenyl-acrylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-phenyl)-3-phenyl-acrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: 2-(4-Amino-phenyl)-3-phenyl-acrylic acid.
Oxidation: Quinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(4-Nitro-phenyl)-3-phenyl-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitro-phenyl)-3-phenyl-acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Structural Analogues: Positional Isomers of Nitrophenyl Substituents
3-(3-Nitrophenyl)-2-phenylacrylic Acid (CAS 21970-42-3)
- Structure : Features a meta-nitro group on the phenyl ring instead of para.
- Properties : Reduced electron-withdrawing effect compared to the para isomer, leading to lower acidity (pKa ~2.5 vs. ~1.8 inferred for the para isomer). The meta configuration disrupts conjugation, reducing stability in polar solvents .
- Applications : Primarily used as a research chemical for studying substituent effects on reactivity .
2-(2-Nitro-phenyl)-3-phenyl-acrylic Acid
- Structure : Ortho-nitro substitution introduces steric hindrance between the nitro group and acrylic acid moiety.
- Properties : Lower thermal stability (mp ~150°C inferred) due to steric strain. Reduced solubility in aqueous media compared to para and meta isomers .
- Applications: Limited to synthetic intermediates due to instability .
Functional Group Variations
3-(4-Chloro-phenyl)-2-methyl-acrylic Acid
- Structure : Chloro substituent (electron-withdrawing but weaker than nitro) and methyl group at the β-position.
- Properties : Lower acidity (pKa ~3.2) due to weaker electron withdrawal. The methyl group enhances hydrophobicity (logP ~3.5 inferred). Crystal structure analysis reveals hydrogen-bonded dimers, influencing solid-state packing .
- Applications : Explored in crystal engineering and supramolecular chemistry .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure : Di-hydroxy substitution on the phenyl ring.
- Properties: High polarity (logP ~1.2) and strong antioxidant activity due to phenolic groups. Acts as a radical scavenger (IC50 ~10 µM in DPPH assays) .
- Applications : Dietary supplements, cosmetics, and pharmacological research .
Derivatives with Modified Backbones
[4-Nitro-3-(trifluoromethyl)phenyl]acetic Acid (CAS 1735-91-7)
- Structure : Acetic acid backbone with trifluoromethyl and nitro groups.
- Properties : Enhanced lipophilicity (logP ~2.8) and metabolic stability due to the trifluoromethyl group. Melting point: 120–122°C .
- Applications : Intermediate in agrochemicals and pharmaceuticals .
2-Cyano-3-(4-ethoxyphenyl)acrylic Acid
- Structure: Cyano group replaces one phenyl ring, with ethoxy substitution.
- Properties: Strong electron deficiency (cyano group) improves charge-transfer properties. Used in dye-sensitized solar cells (efficiency ~8% inferred) .
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